L-malate
Overview
Description
(S)-malate(2-) is an optically active form of malate having (S)-configuration. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is a conjugate base of a (S)-malic acid. It is an enantiomer of a (R)-malate(2-).
Scientific Research Applications
Protective Effects on Myocardial Ischemia/Reperfusion Injury
L-malate has shown protective effects against myocardial ischemia/reperfusion injury in rats. This is associated with its role in activating the Nrf2/Keap1 antioxidant pathway, leading to reduced myocardial infarct size, inhibited expression of inflammatory cytokines, and preservation of heart function (Shiao Ding, Yang Yang, J. Mei, 2016).
Enhancing this compound Production in Aspergillus oryzae
Engineering Aspergillus oryzae has improved this compound production for industrial use. By optimizing carbon and redox metabolisms in the cytosol and mitochondria, this compound production increased while reducing byproduct concentrations (Jingjing Liu et al., 2018).
Biotechnological Advances in this compound Synthesis
Recent advancements in biotechnology, such as metabolic engineering and synthetic biology, have been applied to enhance this compound synthesis. This involves understanding microbial physiology, substrate utilization, and fermentation regulation (Q. Ding, Chao Ye, 2023).
Metabolic Engineering for this compound Production
Metabolic engineering strategies have been used to produce this compound in microorganisms like Escherichia coli and yeast. These strategies focus on enhancing this compound synthesis pathways, deleting byproduct accumulation routes, and improving redox-power regeneration (L. Zhou, 2015).
This compound's Role in Physical Stamina and Energy Metabolism
This compound has been found to improve physical stamina and minimize muscle damage during exercise in mice. It does this by increasing the activities of enzymes related to the malate-aspartate shuttle, indicating its role in energy metabolism (J. L. Wu et al., 2007).
Physiological Functions of this compound
This compound plays a critical role in generating mitochondrial ATP, enhancing exercise capacity, protecting the heart, increasing carboxylate metabolism, improving mitochondrial respiration, and reducing toxicity in anti-cancer medications (Zhang Jumei, 2008).
Antioxidant Capacity in Athletes
This compound supplementation may improve the level of antioxidants in vivo after exercise, enhancing total antioxidant capacity and reducing lipid peroxidation. This suggests its potential in sports nutrition to extend exercise duration and speed up recovery (F. Qiang, 2015).
Properties
Molecular Formula |
C4H4O5-2 |
---|---|
Molecular Weight |
132.07 g/mol |
IUPAC Name |
(2S)-2-hydroxybutanedioate |
InChI |
InChI=1S/C4H6O5/c5-2(4(8)9)1-3(6)7/h2,5H,1H2,(H,6,7)(H,8,9)/p-2/t2-/m0/s1 |
InChI Key |
BJEPYKJPYRNKOW-REOHCLBHSA-L |
Isomeric SMILES |
C([C@@H](C(=O)[O-])O)C(=O)[O-] |
SMILES |
C(C(C(=O)[O-])O)C(=O)[O-] |
Canonical SMILES |
C(C(C(=O)[O-])O)C(=O)[O-] |
Origin of Product |
United States |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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